molecular formula C20H20Cl2N2O2 B11066573 2,4-dichloro-N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}benzamide

2,4-dichloro-N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}benzamide

Cat. No.: B11066573
M. Wt: 391.3 g/mol
InChI Key: WWFJSUUCPLUAJJ-UHFFFAOYSA-N
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Description

2,4-dichloro-N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}benzamide is a chemical compound with a complex structure that includes dichlorobenzamide and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}benzamide typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzoyl chloride with 2-[(2-methylpiperidin-1-yl)carbonyl]aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2,4-dichloro-N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dichloro-N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H20Cl2N2O2

Molecular Weight

391.3 g/mol

IUPAC Name

2,4-dichloro-N-[2-(2-methylpiperidine-1-carbonyl)phenyl]benzamide

InChI

InChI=1S/C20H20Cl2N2O2/c1-13-6-4-5-11-24(13)20(26)16-7-2-3-8-18(16)23-19(25)15-10-9-14(21)12-17(15)22/h2-3,7-10,12-13H,4-6,11H2,1H3,(H,23,25)

InChI Key

WWFJSUUCPLUAJJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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